molecular formula C40H66N12O9 B1329921 AC-ARG-ARG-PRO-TYR-ILE-LEU-OH CAS No. 74853-69-3

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

Cat. No.: B1329921
CAS No.: 74853-69-3
M. Wt: 859 g/mol
InChI Key: ZUADVYNSAVMKLJ-HVEPFCGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-ARG-ARG-PRO-TYR-ILE-LEU-OH, more commonly known in research as Acetyl-Neurotensin (8-13), is a synthetic acetylated peptide fragment corresponding to the 8-13 sequence of the endogenous neuropeptide hormone, Neurotensin. This specific fragment constitutes the active core of the full-length hormone, retaining high binding affinity and biological activity. Neurotensin and its analogs are extensively investigated for their role as powerful neuromodulators in the central nervous system and as potential regulators of cancer cell proliferation. Research indicates that radiolabeled peptides, including those derived from neurotensin, are powerful tools for diagnostic imaging and radionuclide therapy, as they can target receptors that are overexpressed on specific cancer cells . The primary mechanism of action for Acetyl-Neurotensin (8-13) involves its agonistic interaction with neurotensin receptor 1 (NTSR1), a G-protein coupled receptor. Upon binding, it can trigger intracellular signaling pathways that influence neuronal excitability and cellular functions. Its tiny structure compared to antibodies makes it favorable for synthesis, easy uptake by receptors on cells, and provides high specificity and affinity for research applications . This makes it a valuable compound for in vitro and in vivo studies focused on oncology and neuroscience. Key research areas include exploring its potential in tumor targeting and imaging, investigating its effects on dopamine and other neurotransmitter systems, and studying its role in pain perception and reward pathways. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUADVYNSAVMKLJ-HVEPFCGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74853-69-3
Record name Acetylneurotensin (8-13)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

A Technical Guide to Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH: A Potent Neurotensin Analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the synthetic hexapeptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH, an important analog of the C-terminal active fragment of Neurotensin. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis, purification, characterization, and biological significance, with a focus on its role as a modulator of neurotensin receptors.

Executive Summary: Unveiling a Stabilized Neuromodulator

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is the N-terminally acetylated form of the neurotensin (NT) fragment (8-13). Neurotensin is a 13-amino acid neuropeptide involved in a wide array of physiological processes within the central nervous system, including analgesia, hypothermia, and interaction with dopamine pathways[1][2]. The C-terminal hexapeptide fragment, H-Arg-Arg-Pro-Tyr-Ile-Leu-OH (NT(8-13)), is recognized as the minimal sequence required to retain the full biological activity of the parent peptide[1]. However, its therapeutic potential is severely limited by a short in vivo half-life of approximately two minutes, owing to rapid enzymatic degradation[1]. The primary cleavage sites have been identified as the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds[1][3]. The N-terminal acetylation of NT(8-13) to yield Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a strategic modification aimed at enhancing its metabolic stability by protecting it from aminopeptidase degradation, thereby prolonging its biological effects.

Physicochemical Properties and Structural Analysis

The structure of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is defined by its specific sequence of amino acids and terminal modifications. The N-terminal acetyl group and the C-terminal free carboxyl group are critical for its stability and interaction with biological targets.

PropertyValueSource
Full Name N-acetyl-L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucineIUPAC
Sequence Ac-RRPYIL-OHConvention
Molecular Formula C₄₂H₇₀N₁₂O₉Calculated
Molecular Weight 887.08 g/mol Calculated
Theoretical pI 12.0 (Calculated)Calculated
Charge at pH 7.4 +2 (Calculated)Calculated
XLogP3 (Lipophilicity) -0.2PubChem[4]
Amino Acid Contribution to Structure and Function
  • Acetyl (Ac) Group: The N-terminal acetyl cap provides resistance to degradation by exopeptidases, a crucial feature for enhancing the peptide's half-life in biological systems.

  • Arginine (Arg) (x2): The two consecutive arginine residues, with their positively charged guanidinium groups, are key for receptor binding and are characteristic of many neurotensin analogs. These residues contribute to the overall high basicity of the peptide[5].

  • Proline (Pro): The rigid cyclic structure of proline introduces a kink in the peptide backbone, influencing its secondary structure and receptor-binding conformation[5].

  • Tyrosine (Tyr): The aromatic side chain of tyrosine is often involved in crucial hydrogen bonding and hydrophobic interactions within the receptor's binding pocket[5].

  • Isoleucine (Ile) & Leucine (Leu): These hydrophobic, aliphatic amino acids are essential for the peptide's interaction with non-polar regions of the neurotensin receptors[5][6]. The C-terminal leucine with a free carboxyl group (-OH) completes the active sequence.

Synthesis, Purification, and Characterization Workflow

The synthesis of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification via High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS).

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocol outlines a standard Fmoc-based SPPS approach.

SPPS_Workflow cluster_synthesis Peptide Synthesis (Automated Synthesizer) cluster_cleavage Cleavage & Deprotection Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Leu 2. First Amino Acid Coupling (Fmoc-Leu-OH) Resin->Fmoc_Leu Wash1 3. Washing Step (DMF) Fmoc_Leu->Wash1 Deprotection1 4. Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection1 Wash2 5. Washing Step (DMF) Deprotection1->Wash2 Coupling_Cycle 6. Iterative Coupling Cycles (Ile, Tyr, Pro, Arg, Arg) Wash2->Coupling_Cycle Wash3 7. Final Washing Step (DMF, DCM) Coupling_Cycle->Wash3 Acetylation 8. N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash3->Acetylation Cleavage 9. Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation 10. Crude Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation NT_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Ac-RRPYIL-OH Receptor NTS1 / NTS2 Receptor Peptide->Receptor Binding & Activation G_Protein Gq/11 Protein Receptor->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Analgesia) Ca_Release->Downstream PKC->Downstream

Caption: Neurotensin Receptor Signaling Pathway.

The parent peptide, NT(8-13), demonstrates high affinity for both human NTS1 and NTS2 receptors.

PeptideNTS1 Ki (nM)NTS2 Ki (nM)NTS1/NTS2 SelectivitySource
H-Arg-Arg-Pro-Tyr-Ile-Leu-OH0.9 ± 0.030.55 ± 0.21.6ACS Pub. [1]

While specific binding data for the acetylated form is not cited here, the N-terminal modification is primarily for stability and is not expected to drastically alter the high-affinity binding profile. The peptide's primary mechanism of action involves binding to these receptors, leading to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C activation, respectively. These signaling events culminate in the various physiological responses associated with neurotensin, such as opioid-independent analgesia.[1]

Experimental Protocols for Biological Evaluation

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH for NTS1 and NTS2 receptors.

  • Cell Culture: Culture cells stably expressing either human NTS1 or NTS2 receptors (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled neurotensin analog (e.g., [³H]-NT) and varying concentrations of the unlabeled competitor peptide (Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH).

  • Incubation: Incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH represents a strategically modified, high-affinity neurotensin receptor agonist. Its enhanced stability compared to the native NT(8-13) fragment makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the roles of NTS1 and NTS2 receptors in pain, neuropsychiatric disorders, and other physiological processes. Future research may focus on further modifications to this scaffold to achieve receptor subtype selectivity, which is a key goal for developing therapeutics with improved side-effect profiles. For instance, selective activation of NTS2 is sought for analgesia without the hypotension and hypothermia associated with NTS1 activation.[1] This peptide serves as a foundational lead compound for such drug discovery efforts.

References

  • Boules, M., et al. (2019). Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. ACS Chemical Neuroscience. [Link]

  • PubChem. Ac-Arg-Arg-Pro-Tyr-Ile-Leu-ol | C40H68N12O8 | CID 10463249. [Link]

  • Held, C., et al. (2018). Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity. Molecules. [Link]

  • Wikipedia. Neurotensin. [Link]

  • Wikipedia. Amino acid. [Link]

  • Technology Networks. (2025). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

Sources

Structural Dynamics and Pharmacophoric Conformation of the Hexapeptide Arg-Arg-Pro-Tyr-Ile-Leu (NT 8-13)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hexapeptide Arg-Arg-Pro-Tyr-Ile-Leu (RRPYIL) corresponds to residues 8-13 of Neurotensin (NT), an endogenous tridecapeptide neurotransmitter.[1] This fragment, NT(8-13) , is the minimal bioactive pharmacophore responsible for high-affinity binding to the Neurotensin Receptor 1 (NTS1), a G-protein coupled receptor (GPCR) implicated in dopaminergic modulation, analgesia, and cancer progression.

For decades, the structural biology community debated the bioactive conformation of this peptide—specifically whether it binds in a reverse turn (β- or γ-turn) or an extended β-strand . This guide synthesizes evidence from X-ray crystallography (PDB: 4GRV), solid-state NMR, and molecular dynamics to definitively map the structural transition from solution-phase disorder to the receptor-bound state.

Physicochemical Properties & Primary Structure

The sequence Arg


-Arg

-Pro

-Tyr

-Ile

-Leu

(numbering based on native Neurotensin) exhibits a distinct amphipathic polarization critical for its "message-address" mechanism.
ResiduePropertyStructural Role in Pharmacophore
Arg-8 Basic, Positively ChargedAddress: Initial electrostatic steering; anchors to the electronegative rim of the NTS1 binding pocket.
Arg-9 Basic, Positively ChargedAddress: Synergistic electrostatic anchor; critical for receptor subtype selectivity.
Pro-10 Cyclic, RigidHinge: Restricts conformational space; dictates the trajectory of the C-terminal hydrophobic domain.
Tyr-11 Aromatic, PolarMessage (Critical): The phenol group is the primary "switch" for receptor activation. Loss of the -OH group abolishes activity.
Ile-12 Hydrophobic (Branched)Message: Fits into a specific hydrophobic sub-pocket; stabilizes the bound complex.
Leu-13 Hydrophobic, C-termMessage: Forms a critical salt bridge (via C-term carboxylate) and hydrophobic contacts deep in the receptor core.
The Conformational Ensemble: Solution vs. Bound State

The central challenge in targeting NTS1 is the conformational plasticity of NT(8-13). The peptide does not adopt a single static structure until bound.

A. Solution State (The Ensemble)

In aqueous solution, NT(8-13) is largely disordered.[2] However, in membrane-mimetic environments (e.g., DPC micelles), solution NMR studies historically suggested a population of turn conformations (Type I


-turn or 

-turn) centered around the Pro

-Tyr

bond. This led to the design of many cyclic peptidomimetics intended to "lock" this turn.
B. The Bound State (The Reality)

The breakthrough crystal structure of NTS1 bound to NT(8-13) (White et al., Nature 2012) and supporting solid-state NMR data revealed that the bioactive conformation is NOT a turn, but an extended


-strand .
  • Backbone Geometry: The peptide binds in an extended, linear fashion, perpendicular to the membrane plane.

  • Pro-Tyr Bond: The peptide bond between Pro

    
     and Tyr
    
    
    
    is exclusively trans . The cis isomer, often populated in proline-containing peptides, is sterically incompatible with the NTS1 binding cleft.
  • Induction Mechanism: The receptor selects the extended conformer from the solution ensemble ("Conformational Selection") or induces the extension upon initial electrostatic capture ("Induced Fit").

Structural Mechanism of Receptor Activation

The binding event is a multi-step cascade driven by the specific structural features of RRPYIL.

Step 1: Electrostatic Capture (The "Address")

The positively charged Arg-Arg motif is attracted to the electronegative extracellular surface of NTS1 (specifically acidic residues in ECL2 and ECL3). This non-specific attraction increases the local concentration of the peptide near the binding pore.

Step 2: The Hydrophobic Dive (The "Message")

The Tyr-Ile-Leu C-terminus penetrates the receptor core.

  • Leu-13 Carboxylate: Forms a crucial salt bridge with Arg327 (in TM6) of the receptor. This interaction mimics the "ionic lock" seen in other GPCRs.

  • Tyr-11 Interaction: The aromatic ring wedges into a hydrophobic pocket, while the hydroxyl group forms a hydrogen bond with the backbone of the receptor's N-terminus (e.g., Leu55).[1] This interaction is the trigger for the transmembrane helix movement that activates the G-protein.

Visualization: Conformational Pathway

NT_Binding_Pathway cluster_details Key Bound Interactions Solution Solution Ensemble (Disordered / Transient Turns) Membrane Membrane Surface (Pre-organization) Solution->Membrane Diffusion & Lipid Partitioning Capture Electrostatic Capture (Arg8/Arg9 anchors to ECLs) Solution->Capture Direct Association Membrane->Capture Charge Attraction Bound Bioactive State (PDB: 4GRV) (Extended Beta-Strand) Capture->Bound Induced Fit: Extension of Backbone Details 1. Pro10-Tyr11: TRANS geometry 2. Leu13-COOH: Salt bridge to Arg327 3. Tyr11-OH: H-bond to Leu55 Bound->Details

Figure 1: The binding trajectory of NT(8-13), illustrating the transition from a disordered solution ensemble to the definitive extended bioactive conformation.[1]

Experimental Protocols for Structural Characterization

To validate the conformation of RRPYIL or its analogs, the following orthogonal workflows are recommended.

Protocol A: Solution NMR (NOESY/ROESY)

Purpose: To determine the propensity of the peptide to form turns in solution, which influences binding kinetics.

  • Sample Prep: Dissolve 2-5 mM peptide in 90% H₂O/10% D₂O (pH 5.5). For membrane mimicry, add d38-DPC micelles (100-200 mM).

  • Spectroscopy: Acquire 2D ¹H-¹H NOESY (mixing times: 150, 300, 500 ms) and TOCSY (60-80 ms) at 600+ MHz.

  • Analysis:

    • Assign backbone resonances (NH-C

      
      H).
      
    • Identify d

      
        and d
      
      
      
      NOEs.
    • Diagnostic: Strong d

      
       correlations indicate turn/helical tendency. Strong d
      
      
      
      indicates extended (
      
      
      -strand) conformation.
    • Proline Isomerism: Check for d

      
       (trans) vs d
      
      
      
      (cis) NOEs between Arg9 and Pro10.
Protocol B: Molecular Dynamics (MD) Docking

Purpose: To predict binding affinity and stability of the extended conformation.

  • System Setup: Use the crystal structure of NTS1 (PDB: 4GRV ) as the receptor target.[1][3]

  • Ligand Prep: Build RRPYIL in an extended conformation. Protonate Arg residues (net charge +2 or +3 depending on C-term capping; native is free acid, so +2 net).

  • Simulation:

    • Insert receptor into a POPC lipid bilayer.

    • Solvate with TIP3P water and 150 mM NaCl.

    • Run 100 ns equilibration (NPT ensemble).

    • Perform Umbrella Sampling pulling the peptide away from the binding pocket to calculate

      
      .
      
  • Validation: Monitor the distance between Leu13-COO

    
     and Arg327-NH1. It should remain < 3.5 Å.[4]
    
Implications for Drug Design

The revelation that NT(8-13) binds in an extended conformation challenges the traditional design of cyclic peptides constrained into tight turns.

  • Paradox: Cyclic peptides do bind NTS1 with high affinity.

  • Resolution: Successful cyclic analogs likely mimic the spatial arrangement of the side chains (Arg, Tyr, Leu) found in the extended state, even if their backbone traces a turn. The "turn" is a scaffold, not the pharmacophore itself.

  • Design Rule: When designing peptidomimetics, prioritize the vectorial alignment of the Arg8/9 positive charge relative to the Tyr11 aromatic centroid and Leu13 carboxylate, rather than forcing a specific backbone dihedral angle.

References
  • White, J. F., et al. (2012).[5] Structure of the agonist-bound neurotensin receptor.[1][3][5][6][7] Nature, 490(7421), 508-513. Link

  • Luca, S., et al. (2003). The conformation of neurotensin bound to its G protein-coupled receptor.[1][3][5][6][7] Proceedings of the National Academy of Sciences, 100(19), 10706-10711. Link

  • Coutant, J., et al. (2007). NMR solution structure of neurotensin in membrane-mimetic environments.[6] Biochemistry, 46(19), 5656-5663. Link

  • Krumm, B. E., & Grisshammer, R. (2015). Structural prerequisites for G-protein activation by the neurotensin receptor. Nature Communications, 6, 7895. Link

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Acetyl-Neurotensin 8-13)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the optimized solid-phase peptide synthesis (SPPS) protocol for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Ac-RRPYIL-OH). This sequence corresponds to the N-acetylated C-terminal hexapeptide of Neurotensin (NT 8-13), the minimum active fragment required for high-affinity binding to the Neurotensin Receptor 1 (NTS1).

While short, this hexapeptide presents specific synthetic challenges that often lead to low crude purity if standard automated protocols are applied blindly. Specifically, the Arg-Arg-Pro motif creates a "perfect storm" of steric hindrance and reactivity issues:

  • Steric Bulk: The sequential coupling of two bulky Arginine residues (protected with Pbf) can lead to incomplete coupling and deletion sequences.

  • Proline Constraint: Coupling the first Arginine onto the secondary amine of Proline is kinetically slow and prone to failure.

  • Side Reactions: Improper activation of Arginine can lead to

    
    -lactam formation, permanently terminating the chain.
    

This guide provides a self-validating protocol using Fmoc/tBu chemistry on Wang resin, utilizing DIC/Oxyma activation to minimize racemization and side reactions.

Strategic Planning & Chemistry

Resin Selection
  • Target C-Terminus: Free Carboxylic Acid (-COOH).

  • Recommended Resin: Fmoc-Leu-Wang Resin .

  • Rationale: While 2-Chlorotrityl Chloride (2-CTC) resin is excellent for preventing racemization during loading, pre-loaded Wang resin is robust, cost-effective, and eliminates the critical first-loading step. We avoid loading the first residue manually to prevent dipeptide formation or racemization of the C-terminal Leucine.

Linker & Protecting Group Strategy[1]
  • Chemistry: Fmoc (Base labile) / tBu (Acid labile).

  • Side Chain Protection:

    • Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1] Superior to Pmc due to faster acidolytic cleavage.

    • Tyr: tBu (tert-butyl).

    • Ile/Leu/Pro: None required.

Activation Chemistry
  • Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure .[2]

  • Why not HBTU/HATU? While HATU is powerful, uronium salts can cause guanidinylation of the N-terminus if the coupling is slow. DIC/Oxyma is safer for Arginine couplings, reducing the risk of

    
    -lactam formation compared to carbodiimide-only methods, and suppressing racemization better than HOBt.
    

Materials & Reagents Preparation

ComponentSpecificationPreparation / Notes
Resin Fmoc-Leu-Wang Resin (0.3 - 0.8 mmol/g)Use 0.1 mmol scale for pilot.
Solvent DMF (Dimethylformamide)Peptide synthesis grade, amine-free.
Deprotection 20% Piperidine in DMFAdd 0.1M Oxyma to suppress aspartimide (not strictly needed here, but good practice).
Activator 0.5 M DIC in DMFKeep anhydrous.
Additive 0.5 M Oxyma Pure in DMFDissolve fully; may require mild sonication.
Amino Acids Fmoc-AA-OH (0.2 M in DMF)Use 5-fold excess relative to resin loading.
Capping Acetic Anhydride / DIEA / DMFSolution: 10% Ac2O / 5% DIEA / 85% DMF.
Cleavage TFA / TIS / H2ORatio: 95 : 2.5 : 2.[1][2]5.

Experimental Protocol

Synthesis Workflow (Fmoc SPPS Cycle)

The following diagram illustrates the critical decision points in the synthesis cycle, specifically highlighting the modified protocol for the Arg-Pro junction.

SPPS_Protocol Start Start: Fmoc-Leu-Wang Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine, 2x 5min) Swell->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 CheckAA Next AA Identity? Wash1->CheckAA StandardCoup Standard Coupling (Ile, Tyr) DIC/Oxyma (1 hr) CheckAA->StandardCoup Ile, Tyr, Pro DifficultCoup Difficult Coupling (Arg onto Pro) Double Couple (2x 45min) Consider HATU for 2nd shot CheckAA->DifficultCoup Arg (onto Pro), Arg (onto Arg) Wash2 Wash (DMF 5x) StandardCoup->Wash2 DifficultCoup->Wash2 CycleCheck Sequence Complete? Wash2->CycleCheck CycleCheck->Deprotect No Acetylation 3. N-Terminal Acetylation (Ac2O/DIEA, 15 min) CycleCheck->Acetylation Yes Cleavage 4. Global Cleavage (TFA/TIS/H2O, 3 hrs) Acetylation->Cleavage

Caption: Optimized SPPS workflow differentiating standard couplings from the sterically hindered Arg-Pro and Arg-Arg junctions.

Step-by-Step Procedure
Step 1: Resin Preparation[3]
  • Weigh Fmoc-Leu-Wang resin (calculate mass for 0.1 mmol scale).

  • Swell in DMF for 30 minutes. Drain.

Step 2: Elongation Cycle (Repeat for Ile, Tyr, Pro)
  • Deprotection: Add 20% Piperidine/DMF (5 mL). Agitate 3 min. Drain. Repeat with fresh solution for 7 min.

  • Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming AA.

  • Coupling:

    • Dissolve 5 eq Fmoc-AA-OH and 5 eq Oxyma Pure in minimal DMF.

    • Add 5 eq DIC.

    • Pre-activation: Let the mixture stand for 2 minutes (turns yellow/orange).

    • Add to resin.[4][5][6][7][8] Agitate for 60 minutes at room temperature.

  • Wash: DMF (5 x 1 min).

Step 3: Critical Junction – Coupling Arg onto Pro

The secondary amine of Proline is sterically hindered. Standard coupling often fails here.

  • Deprotect the Fmoc-Pro-peptidyl resin as usual.

  • Coupling 1: Use standard DIC/Oxyma (5 eq) for 60 minutes. Drain. Do not wash extensively.

  • Coupling 2 (Re-coupling): Prepare fresh Fmoc-Arg(Pbf)-OH (5 eq), Oxyma (5 eq), and DIC (5 eq). Add to resin and agitate for another 60 minutes.

    • Note: If available, heating to 50°C during this step improves yield significantly.

Step 4: Critical Junction – Coupling Arg onto Arg

The Pbf group on the resin-bound Arg creates massive steric bulk.

  • Perform Double Coupling (2 x 45 min) using DIC/Oxyma.

  • Ensure the resin is agitated vigorously (but not ground up) to overcome aggregation.

Step 5: N-Terminal Acetylation (Capping)

The final Fmoc-Arg must be deprotected before this step.

  • Remove the final Fmoc group (Piperidine wash).[4]

  • Wash resin thoroughly with DMF (5x) and DCM (3x).

  • Add Capping Solution (Acetic Anhydride/DIEA/DMF).

  • Agitate for 15–20 minutes.

  • Kaiser Test (Ninhydrin) should be negative (colorless beads), indicating the amine is capped.

Step 6: Cleavage & Workup
  • Wash resin with DCM (5x) to remove all DMF. DMF interferes with TFA cleavage.

  • Dry resin under Nitrogen flow for 10 minutes.

  • Prepare Cleavage Cocktail : 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Why TIS? It scavenges the bulky t-butyl cations from Tyr and Pbf cations from Arg, preventing them from re-attaching to the peptide (alkylation).

  • Add cocktail to resin (approx. 10 mL per gram of resin).

  • Agitate for 3 hours . Arg(Pbf) cleavage is slow; do not rush this step.

  • Filter resin; collect filtrate.[1][4][7]

  • Precipitate peptide by adding filtrate dropwise into cold Diethyl Ether (10x volume).

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2x with fresh ether.

  • Dissolve pellet in H2O/Acetonitrile (1:1) and lyophilize.

Quality Control & Data Interpretation

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Gradient: 5% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes.

  • Expected Profile:

    • Main Peak: Ac-RRPYIL-OH.[9]

    • Impurity A (Deletion): Ac-RPYIL-OH (Missing one Arg). Caused by steric failure at Arg-Arg or Arg-Pro step.

    • Impurity B (Late Eluting): Peptide with Pbf adduct (+252 Da).[10] Indicates insufficient cleavage time.

Mass Spectrometry (ESI-MS)
  • Formula: C38H62N10O9

  • Monoisotopic Mass: 802.47 Da

  • Expected Ions:

    • [M+H]+ = 803.5

    • [M+2H]2+ = 402.3 (Arginine rich peptides often show strong doubly charged species).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Deletion of Arg (-156 Da) Incomplete coupling at Pro-Arg or Arg-Arg junction.Implement Double Coupling for both Arg residues. Use HATU for the Arg-Pro coupling if DIC fails.
Mass +252 Da Incomplete Pbf removal.Extend cleavage time to 4 hours. Ensure TFA is fresh.
Mass -18 Da (approx)

-lactam formation on Arg.
Avoid high base (DIEA) during Arg activation. Stick to DIC/Oxyma (acidic/neutral activation environment).
Low Yield Aggregation on resin.[11]Use ChemMatrix resin (PEG-based) instead of Wang (PS-based) for better solvation of Arg-rich sequences.

References

  • Neurotensin Structure-Activity: Granier, C., et al. (1982).[12] "Synthesis and biological activities of neurotensin analogues." European Journal of Biochemistry.

  • Arg Coupling Optimization: "Optimizing Peptide Synthesis with Fmoc-Arg(Pbf)-OH." BenchChem Technical Notes.

  • Proline Coupling Issues: "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis." Biotage Application Notes.

  • Cleavage Protocols: "Fmoc Resin Cleavage and Deprotection Strategies." Merck (Sigma-Aldrich) Technical Protocols.

  • Oxyma Pure Utility: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

Sources

Application Notes and Protocols for the Solubilization of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hexapeptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic peptide with a sequence that presents both hydrophilic and hydrophobic characteristics, making its solubilization a critical step for successful and reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this peptide. We will delve into the physicochemical rationale behind the recommended protocols, ensuring scientific integrity and providing practical, field-proven insights for its use in various experimental settings.

The peptide's structure, featuring two basic arginine residues and a C-terminal carboxylic acid, alongside hydrophobic isoleucine and leucine residues, necessitates a systematic approach to solvent selection. This guide will walk you through a logical workflow, from initial solvent choice to troubleshooting strategies, ensuring the peptide's integrity and bioactivity are maintained.

Physicochemical Properties and Solubility Profile

A thorough understanding of the peptide's properties is fundamental to developing an effective solubilization strategy.

Table 1: Physicochemical Characteristics of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

PropertyValue/AnalysisRationale and Impact on Solubility
Sequence Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OHThe presence of two Arginine (Arg) residues confers a strong positive charge at neutral and acidic pH, suggesting good solubility in aqueous acidic solutions. The hydrophobic Isoleucine (Ile) and Leucine (Leu) residues can, however, promote aggregation and decrease aqueous solubility.
Molecular Formula C40H66N12O9-
Molecular Weight ~859.0 g/mol [1]Affects calculations for molar concentrations.
Net Charge at pH 7 +1Calculated as: Arg (+1) + Arg (+1) + C-terminal OH (-1) = +1. The N-terminal is acetylated and thus neutral. This positive net charge indicates the peptide is basic.
Predicted Nature AmphipathicThe peptide possesses both charged/polar (Arg, Tyr, C-terminal OH) and non-polar (Pro, Ile, Leu) residues.

The dual nature of this peptide—possessing both strongly basic residues and hydrophobic moieties—is the primary challenge in its dissolution. The arginine residues will readily protonate in acidic solutions, enhancing solubility. Conversely, the hydrophobic isoleucine and leucine can lead to insolubility in purely aqueous solutions, especially at higher concentrations.

Recommended Solubilization Workflow

The following workflow is designed to systematically identify the optimal solvent for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH while minimizing the risk of peptide degradation or loss. It is crucial to always test the solubility on a small aliquot of the peptide before dissolving the entire stock[2][3].

G cluster_0 Solubilization Workflow for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH start Start with a small aliquot of lyophilized peptide water Attempt to dissolve in sterile, deionized water start->water acid If insoluble, add 10-30% aqueous acetic acid dropwise water->acid If not fully dissolved sonicate Use sonication to aid dissolution at each step water->sonicate end Peptide in solution. Proceed with experiment. water->end If fully dissolved dmso If still insoluble, use a minimal amount of DMSO acid->dmso If not fully dissolved acid->sonicate acid->end If fully dissolved dilute Slowly add the DMSO stock solution to the aqueous buffer dmso->dilute dmso->sonicate dilute->end

Caption: A step-by-step workflow for dissolving Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH.

Detailed Protocols

Protocol 1: Primary Method (Aqueous Acidic Solution)

This method leverages the basic nature of the peptide due to the two arginine residues.

Materials:

  • Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (lyophilized powder)

  • Sterile, deionized water

  • 10% (v/v) aqueous acetic acid solution

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture[4].

  • Initial Dissolution Attempt: Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL). Vortex briefly.

  • Acidification: If the peptide does not fully dissolve in water, add the 10% acetic acid solution dropwise while vortexing until the peptide is completely dissolved[5][6]. The acidic environment will protonate the guanidinium groups of the arginine residues, significantly increasing solubility.

  • Sonication: If aggregation is still observed, place the vial in a bath sonicator for 5-10 minutes.[2][7] This can help to break up any peptide aggregates. Avoid excessive heating of the sample.

  • Dilution: Once the peptide is fully dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.

Protocol 2: Secondary Method (Organic Co-solvent)

This method is recommended if the peptide remains insoluble in acidic aqueous solutions, which may occur at very high concentrations or if significant aggregation is present.

Materials:

  • Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized water or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Preparation: Equilibrate the peptide vial to room temperature.

  • Dissolution in DMSO: Add a minimal amount of anhydrous DMSO to the lyophilized peptide to fully dissolve it.[2][8] DMSO is a powerful solvent for many peptides, including those with hydrophobic residues.

  • Aqueous Dilution: Slowly add the concentrated DMSO solution dropwise into your vigorously stirring aqueous buffer.[3] This technique is critical to prevent the peptide from precipitating out of the solution as it comes into contact with the aqueous environment.

  • Final Concentration: Be mindful of the final DMSO concentration in your experimental setup, as it can be toxic to cells at higher concentrations (typically >0.5-1%).[2]

Handling and Storage of Peptide Solutions

Proper handling and storage are paramount to maintaining the peptide's integrity and ensuring the reproducibility of your experiments.

  • Storage of Lyophilized Peptide: For long-term storage, lyophilized Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH should be stored at -20°C or colder in a desiccated environment.[4][9][10]

  • Storage of Stock Solutions: It is highly recommended to aliquot the dissolved peptide into single-use volumes and store them at -20°C or -80°C.[10][11] This will prevent degradation that can occur with repeated freeze-thaw cycles.

  • Stability: The long-term stability of peptides in solution is not guaranteed. For critical experiments, it is advisable to use freshly prepared solutions or solutions that have been stored for a minimal amount of time.

Troubleshooting

IssuePossible CauseRecommended Solution
Peptide will not dissolve in water or dilute acid. High concentration leading to aggregation; strong hydrophobic interactions.Proceed to Protocol 2 using a minimal amount of DMSO. Consider preparing a more dilute stock solution.
Peptide precipitates upon addition to aqueous buffer. The peptide was added too quickly from an organic solvent stock; buffer pH is unfavorable.Add the peptide stock solution from the organic solvent very slowly while vigorously stirring the buffer. Ensure the final pH of the buffer is compatible with peptide solubility (for this peptide, a slightly acidic to neutral pH is likely optimal).
Inconsistent experimental results. Peptide degradation due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.

Conclusion

The dissolution of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is readily achievable with a systematic approach that considers its amphipathic nature. By starting with an aqueous acidic solution and proceeding to an organic co-solvent system only if necessary, researchers can ensure the complete and effective solubilization of this peptide for a wide range of experimental applications. Adherence to proper handling and storage protocols will further guarantee the integrity and reproducibility of your results.

References

  • LifeTein®. How to dissolve, handle and store synthetic peptides. [Link]

  • Wikipedia. Amino acid. [Link]

  • Isca Biochemicals. Solubility of peptides. [Link]

  • Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]

  • Bio Basic. Solubility Testing - Peptide Synthesis. [Link]

  • PubChem. AC-ARG-ARG-PRO-TYR-ILE-LEU-OH | C40H66N12O9 | CID 4464154. [Link]

  • GenScript. Peptide Storage and Handling Guidelines. [Link]

  • anaspec. Peptide handling & storage guidelines - How to store a peptide?. [Link]

  • ResearchGate. Physicochemical characteristics of AC. [Link]

  • ChemBK. TYR-GLY-GLY-PHE-LEU-ARG-ARG-ILE-ARG-PRO-LYS-LEU-LYS. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • PubChem. Ac-Arg-Arg-Pro-Tyr-xiIle-Leu-OH | C40H66N12O9 | CID 21123485. [Link]

  • MDPI. (2018, November 19). Physicochemical Properties of Activated Carbon: Their Effect on the Adsorption of Pharmaceutical Compounds and Adsorbate–Adsorbent Interactions. [Link]

  • PubChem. Ac-Arg-Arg-Pro-Tyr-Ile-Leu-ol | C40H68N12O8 | CID 10463249. [Link]

  • NIBSC. Peptide Handling, dissolution & Storage. [Link]

Sources

Preparation of Stock Solutions for Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic peptide fragment corresponding to the N-acetylated sequence of neurotensin (8-13). Neurotensin is a tridecapeptide with a wide range of biological activities in the central nervous system and periphery, making its fragments, such as this N-acetylated hexapeptide, valuable tools in neurobiology and pharmacology research. The integrity of experimental outcomes hinges on the precise and accurate preparation of a stable peptide stock solution. This guide provides a detailed, field-proven protocol for the solubilization, quantification, storage, and handling of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH, ensuring the reproducibility and reliability of your research.

The peptide's sequence, rich in basic (Arginine) and hydrophobic (Isoleucine, Leucine, Proline, Tyrosine) residues, presents specific challenges for solubilization that this protocol is designed to address.

Physicochemical Properties and Solubility Analysis

A thorough understanding of the peptide's characteristics is the foundation for a successful solubilization strategy.

Amino Acid Composition Analysis

The first step in devising a solubilization protocol is to analyze the peptide's amino acid sequence to predict its overall charge and hydrophobicity.

  • Sequence: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

  • N-terminus: Acetylated (neutral)

  • C-terminus: Carboxylic acid (-COOH), which is acidic.

  • Basic Residues: Two Arginine (Arg) residues, which are strongly basic.[1]

  • Hydrophobic/Neutral Residues: Proline (Pro), Tyrosine (Tyr), Isoleucine (Ile), Leucine (Leu).

  • Acidic Residues: None within the main chain.

Net Charge Calculation at Neutral pH (~7): To estimate the net charge, we assign a value of +1 to each basic residue and -1 to each acidic residue.[1]

  • Arg: +1

  • Arg: +1

  • C-terminus (-COOH): -1

  • Estimated Net Charge: +1

The positive net charge indicates that Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH is a basic peptide . Basic peptides generally exhibit good solubility in acidic aqueous solutions.[2] The presence of several large, nonpolar side chains (Tyr, Ile, Leu) also contributes a significant hydrophobic character, which must be considered.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C40H66N12O9[3]
Molecular Weight 859.03 g/mol [3]
Appearance White to off-white lyophilized powderTypical for synthetic peptides

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a highly concentrated, stable stock solution of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH. It is crucial to start with a small aliquot of the peptide to test solubility before dissolving the entire batch.

Materials and Equipment
  • Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (lyophilized powder)

  • Sterile, nuclease-free water (e.g., WFI or Milli-Q grade)

  • 0.1% Acetic Acid in sterile water (v/v)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • Analytical balance (if starting from a non-pre-aliquoted vial)

Step-by-Step Solubilization Protocol
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder, which can compromise its stability and accurate weighing.

  • Initial Solvent Selection: Based on the peptide's basic nature, a dilute acidic solution is the solvent of choice. Prepare a sterile 0.1% acetic acid solution in water.

  • Calculation of Required Solvent Volume:

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    • Example for 1 mg of peptide to make a 10 mM stock:

      • Volume (L) = 0.001 g / (859.03 g/mol x 0.010 mol/L)

      • Volume (L) = 0.0001164 L

      • Volume (µL) = 116.4 µL

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Carefully add the calculated volume (e.g., 116.4 µL) of sterile 0.1% acetic acid solution to the vial.

    • Recap the vial securely and gently vortex for 10-20 seconds.

    • Visually inspect the solution for any undissolved particulates. If necessary, sonication in a water bath for a few minutes can aid dissolution. Avoid excessive heating.

  • Final Dilution and Aliquoting:

    • Once fully dissolved, briefly centrifuge the vial again to collect the entire stock solution at the bottom of the tube.

    • To minimize degradation from repeated freeze-thaw cycles, it is imperative to aliquot the stock solution into smaller, single-use volumes (e.g., 5-20 µL) in sterile, low-protein-binding microcentrifuge tubes.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage Equilibrate Equilibrate Vial to Room Temp Calculate Calculate Solvent Volume Equilibrate->Calculate AddSolvent Add 0.1% Acetic Acid Calculate->AddSolvent Vortex Vortex/Sonicate AddSolvent->Vortex Inspect Visually Inspect for Clarity Vortex->Inspect Inspect->Vortex Particulates Remain Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot If Clear Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for peptide stock solution preparation.

Storage and Stability

Proper storage is critical to maintaining the peptide's biological activity over time.

Lyophilized Peptide
  • Short-term (weeks): Store at 4°C, protected from light.

  • Long-term (months to years): For optimal stability, store lyophilized peptide at -20°C or -80°C in a desiccated environment.

Peptide Stock Solution
  • Short-term (days): Can be stored at 4°C, but this is not recommended for extended periods.

  • Long-term (months): Store aliquots at -20°C. For maximum stability, especially for peptides containing sensitive residues (though less critical for this sequence), -80°C is preferable.

  • Crucial Handling Note: Avoid repeated freeze-thaw cycles. This is the most common cause of peptide degradation in solution. Always use a fresh aliquot for each experiment.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peptide fails to dissolve in 0.1% acetic acid. High hydrophobicity; peptide aggregation.Increase the concentration of acetic acid up to 10%. If still insoluble, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, dropwise addition of the acidic buffer. Note that organic solvents may interfere with certain biological assays.
Solution is cloudy or contains precipitates after initial dissolution. Incomplete solubilization or low solubility at the target concentration.Sonicate the solution in a cool water bath for 5-10 minutes. If cloudiness persists, centrifuge the tube to pellet the insoluble material and use the supernatant, noting that the actual concentration will be lower than calculated. Consider preparing a more dilute stock solution.
Loss of peptide activity over time. Improper storage; repeated freeze-thaw cycles; microbial contamination.Ensure aliquots are stored at or below -20°C and that a fresh aliquot is used for each experiment. Always use sterile technique, solvents, and tubes during preparation.

Conclusion

The biological relevance of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH in research necessitates a rigorous and validated protocol for its handling and preparation. By understanding the peptide's physicochemical properties and adhering to the detailed steps for solubilization in a dilute acidic buffer, researchers can ensure the creation of a stable and accurate stock solution. Proper aliquoting and storage are paramount to preserving the peptide's integrity, thereby guaranteeing the validity and reproducibility of experimental data.

References

  • Wikipedia. Amino acid. [Link]

Sources

Application Note: A Comprehensive Guide to In Vitro Assay Development for Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The resurgence of synthetic peptides as a pivotal class of therapeutics demands robust and reliable in vitro assays to characterize their activity and guide drug development. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for developing in vitro assays for synthetic peptides. We delve into the critical aspects of peptide handling, assay design, core experimental protocols for binding and functional activity, and essential validation metrics. By explaining the causality behind experimental choices and providing step-by-step methodologies, this guide aims to equip researchers with the expertise to generate high-quality, reproducible data for their peptide-based drug discovery programs.

Introduction to Synthetic Peptides in Drug Discovery

Synthetic peptides have re-emerged as a highly promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their high specificity, potency, and lower likelihood of off-target toxicity make them attractive candidates for a wide range of diseases, including metabolic disorders, cancer, and infectious diseases[1]. However, the unique physicochemical properties of peptides, such as their susceptibility to degradation and potential for aggregation, present distinct challenges for in vitro assay development[2]. A well-designed assay is paramount for accurately determining a peptide's identity, purity, potency, and stability, which are critical quality attributes mandated by regulatory agencies like the FDA[3][4].

Foundational Principles: Peptide Handling and Characterization

The quality of your data is fundamentally linked to the quality and handling of your peptide. Overlooking these initial steps can lead to inconsistent and unreliable results[5].

2.1 Peptide Synthesis, Purification, and Quality Control (QC) Therapeutic peptides are typically produced by Solid-Phase Peptide Synthesis (SPPS), followed by purification, most commonly using High-Performance Liquid Chromatography (HPLC). Rigorous analytical characterization is crucial to ensure the peptide meets specifications for identity, purity, and strength[4][6].

A comprehensive Certificate of Analysis (CoA) should include:

  • Purity by HPLC: Typically, a purity of >95% is required for in vitro biological assays, with specifications for any single impurity[6].

  • Identity Confirmation by Mass Spectrometry (MS): Verifies the correct molecular weight of the synthesized peptide.

  • Amino Acid Analysis: Confirms the amino acid composition of the peptide[6].

  • Counter-ion Content (e.g., TFA): Important for accurate peptide quantification.

  • Water Content: Peptides are often hygroscopic, and knowing the water content is essential for accurate concentration calculations.

2.2 Proper Handling and Storage of Lyophilized and Solubilized Peptides Lyophilized peptides are stable for weeks at ambient temperature but should be stored at -20°C or colder for long-term stability, protected from moisture and light[7][8][9][10]. Before opening, the vial must be equilibrated to room temperature in a desiccator to prevent condensation, as moisture significantly decreases long-term stability[8][9].

When preparing stock solutions, there is no universal solvent[7][8]. A systematic approach is recommended:

  • Assess Peptide Properties: Determine if the peptide is acidic, basic, or neutral based on its amino acid sequence[7].

  • Initial Solubilization: Start with sterile distilled water. If solubility is poor, for acidic peptides, a small amount of aqueous ammonia or basic buffer can be used. For basic peptides, dilute acetic acid or acidic buffer is recommended[7]. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, but their compatibility with the intended assay must be confirmed.

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) and aliquot them to minimize freeze-thaw cycles, which can degrade the peptide[8][10]. Store peptide solutions at -20°C or -80°C.

Assay Design and Strategy

A strategic approach to assay development ensures that the chosen method is fit-for-purpose and will yield meaningful data.

3.1 Defining the Assay Objective The first step is to clearly define the question the assay needs to answer. Is it to:

  • Confirm target binding ?

  • Quantify binding affinity (KD) and kinetics (kon, koff)?

  • Measure functional activity (e.g., enzyme inhibition, receptor activation/inhibition)?

  • Assess stability in a biological matrix?

3.2 Selection of Appropriate Assay Technology The choice of technology depends on the assay objective, the nature of the target, and available resources.

Assay Type Technology Principle Information Gained Considerations
Binding Surface Plasmon Resonance (SPR)Label-free, real-time detection of mass changes on a sensor surface.[11][12][13][14]KD, kon, koff, specificity.[11]Requires specialized equipment; protein immobilization can affect activity.
Fluorescence Polarization (FP)Measures changes in the rotation speed of a fluorescently labeled peptide upon binding to a larger protein.[15][16][17]KD, IC50 (in competition format).Requires fluorescent labeling of the peptide; sensitive to large changes in molecular weight.[17]
Functional Enzyme-Linked Immunosorbent Assay (ELISA)Immobilized antigen (peptide) is detected by an enzyme-conjugated antibody, producing a colorimetric or fluorescent signal.[18][19]Target binding, quantification.Multiple wash steps; can be time-consuming.
FRET-based Enzymatic AssaysMeasures the change in fluorescence resonance energy transfer of a substrate upon cleavage by an enzyme.IC50 for enzyme inhibitors.Requires a specifically designed FRET substrate.
Cell-Based Assays (e.g., cAMP, Calcium Flux)Measures downstream signaling events (e.g., second messengers) upon receptor activation by a peptide.[20][21][22]EC50 (agonists), IC50 (antagonists), mechanism of action.More physiologically relevant; can be complex to develop and optimize.

3.3 General Assay Development Workflow A systematic workflow is crucial for developing a robust and reproducible assay.

AssayDevelopmentWorkflow cluster_0 Phase 1: Design & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation DefineObjective Define Assay Objective SelectTech Select Technology & Reagents DefineObjective->SelectTech Feasibility Initial Feasibility Testing SelectTech->Feasibility OptimizeParams Optimize Key Parameters (e.g., Buffer, Temp, Time) Feasibility->OptimizeParams Proceed TitrateReagents Titrate Reagents (Peptide, Target, Substrate) OptimizeParams->TitrateReagents AssayWindow Determine Assay Window (S/B) TitrateReagents->AssayWindow Performance Assess Performance (Z'-factor, CV%) AssayWindow->Performance Proceed Validate Validate with Reference Compounds Performance->Validate SOP Establish Standard Operating Procedure (SOP) Validate->SOP AssayReady Assay Ready for Screening SOP->AssayReady

Caption: A generalized workflow for in vitro assay development.

Core Protocols for Peptide Activity Measurement

Here we provide detailed protocols for common assay formats used in peptide characterization.

4.1 Protocol 1: Target Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that measures real-time biomolecular interactions, providing precise data on binding kinetics (kon, koff) and affinity (KD)[11][12][23].

  • Principle: SPR detects changes in the refractive index at the surface of a gold-coated sensor chip[12][13]. One molecule (the ligand, e.g., the target protein) is immobilized on the chip, and the other (the analyte, e.g., the synthetic peptide) is flowed over the surface. Binding causes an increase in mass on the surface, which is detected as a change in the SPR signal, plotted in a sensorgram[13].

  • Step-by-Step Protocol (Amine Coupling Immobilization):

    • System Priming: Prime the SPR instrument with the appropriate running buffer (e.g., HBS-EP+).

    • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor chip surface to activate the carboxyl groups.

    • Ligand Immobilization: Inject the target protein (typically 10-50 µg/mL in a low pH buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface.

    • Deactivation: Inject 1 M ethanolamine-HCl to deactivate any remaining active esters on the surface.

    • Analyte Injection (Binding Measurement): Inject a series of concentrations of the synthetic peptide (the analyte) in running buffer over the immobilized ligand surface. Start with a blank (buffer only) injection for baseline subtraction.

    • Dissociation: After the peptide injection, flow running buffer over the chip to monitor the dissociation of the peptide-protein complex.

    • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next injection.

    • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

4.2 Protocol 2: Enzyme Inhibition Assay (FRET-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a peptide inhibitor against a target enzyme, such as a protease.

  • Principle: A FRET-based assay uses a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. When the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. An inhibitory peptide will prevent this cleavage, leading to a lower fluorescence signal.

FRET_Assay cluster_0 No Inhibition cluster_1 With Peptide Inhibitor Substrate_I FRET Substrate (Fluorophore-Quencher) Cleavage Cleavage Substrate_I->Cleavage Enzyme_I Active Enzyme Enzyme_I->Cleavage Products_I Separated Fluorophore + Quencher Cleavage->Products_I Signal_I High Fluorescence Signal Products_I->Signal_I Substrate_A FRET Substrate (Fluorophore-Quencher) NoCleavage No Cleavage Substrate_A->NoCleavage Enzyme_A Active Enzyme InhibitedComplex Inhibited Enzyme Enzyme_A->InhibitedComplex Inhibitor Peptide Inhibitor Inhibitor->InhibitedComplex InhibitedComplex->NoCleavage Signal_A Low Fluorescence Signal NoCleavage->Signal_A

Caption: Mechanism of a FRET-based enzyme inhibition assay.

  • Step-by-Step Protocol for IC50 Determination:

    • Reagent Preparation: Prepare assay buffer, enzyme stock solution, FRET substrate stock solution, and a serial dilution of the inhibitory peptide in the assay buffer.

    • Plate Setup: In a 96- or 384-well microplate, add the serially diluted peptide inhibitor. Include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme).

    • Enzyme Addition: Add the enzyme to all wells except the negative controls. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the peptide to bind to the enzyme.

    • Reaction Initiation: Add the FRET substrate to all wells to start the enzymatic reaction.

    • Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

    • Data Analysis:

      • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

      • Normalize the data by setting the positive control rate to 100% activity and the negative control to 0% activity.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

4.3 Protocol 3: Cell-Based GPCR Activation Assay (cAMP Measurement)

This protocol measures the functional activity of a peptide that targets a G-protein coupled receptor (GPCR), specifically those that signal through the Gαs or Gαi pathways.

  • Principle: GPCRs that couple to the Gαs protein activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, Gαi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels[24][25]. This change in cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF) or reporter gene assays[25].

  • Step-by-Step Protocol (HTRF-based):

    • Cell Culture: Culture cells stably or transiently expressing the target GPCR to an appropriate density.

    • Cell Plating: Seed the cells into a 384-well assay plate and incubate overnight to allow for cell attachment.

    • Peptide Preparation: Prepare a serial dilution of the peptide agonist or antagonist in stimulation buffer. For antagonist testing, also prepare a fixed concentration of a known agonist (typically at its EC80).

    • Cell Stimulation:

      • Agonist Mode: Add the serially diluted peptide agonist to the cells.

      • Antagonist Mode: Pre-incubate the cells with the serially diluted peptide antagonist for a set time, then add the fixed concentration of the known agonist.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.

    • Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

    • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the peptide concentration and fit to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Assay Validation and Quality Control

Assay validation ensures that the developed method is reliable, reproducible, and fit for its intended purpose. Key statistical parameters are used to assess assay quality[26][27].

Parameter Formula Description Acceptance Criteria
Signal-to-Background (S/B) MeanSignal / MeanBackgroundA simple ratio of the positive control signal to the negative control signal.[27]Generally > 2, but highly assay dependent.
Signal-to-Noise (S/N) (MeanSignal - MeanBackground) / SDBackgroundMeasures the difference between signal and background relative to the background noise.[27]Typically > 10 for a robust assay.
Z'-Factor 1 - [ (3 * SDSignal + 3 * SDBackground) / |MeanSignal - MeanBackground| ]A measure of the statistical effect size that reflects both the dynamic range and data variation.[26][28][29]> 0.5: Excellent assay.[28][30]0 to 0.5: Marginal/acceptable assay.[28][30]< 0: Unacceptable assay.[28][30]

Counter-screens and Orthogonal Assays: To ensure that the observed activity is specific to the target and not an artifact, it is crucial to use orthogonal assays. This involves testing the peptide in a different assay format that relies on a distinct detection principle[31][32][33]. For example, a binding hit from an FP screen could be confirmed using SPR. This approach helps eliminate false positives and builds confidence in the results[33].

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Assay Window (Low S/B) - Suboptimal reagent concentrations.- Incorrect buffer conditions (pH, ionic strength).- Inactive peptide or target protein.- Re-titrate all key reagents (peptide, target, substrate).- Perform a buffer optimization screen.- Verify the integrity and activity of reagents via QC methods (e.g., MS, SDS-PAGE).
High Well-to-Well Variability (High %CV) - Peptide aggregation or precipitation.[34][35]- Inconsistent pipetting or dispensing.- Edge effects in the microplate.- Test different solvents or add detergents (e.g., Tween-20) to the assay buffer.- Use calibrated pipettes and automated dispensers; ensure proper mixing.- Avoid using the outer wells of the plate or fill them with buffer.
Irreproducible Dose-Response Curves - Peptide instability in assay buffer.- Inaccurate peptide concentration due to handling errors.- Freeze-thaw degradation.- Assess peptide stability over the assay duration.- Re-prepare stock solutions carefully, accounting for peptide purity and water content.- Use freshly thawed aliquots for each experiment.[10]

Conclusion

The development of robust and reliable in vitro assays is a cornerstone of synthetic peptide drug discovery. A systematic approach, beginning with proper peptide handling and characterization, followed by thoughtful assay design, optimization, and rigorous validation, is essential for generating high-quality data. By understanding the principles behind different assay technologies and implementing the protocols and quality control measures outlined in this guide, researchers can confidently characterize the activity of their synthetic peptides and make informed decisions to advance their therapeutic programs.

References

  • Xing, G., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 55-68. Retrieved from [Link]

  • How to store and handle Synthetic Peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Handling and Storage of Synthetic Peptides. (n.d.). Scribd. Retrieved from [Link]

  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. Retrieved from [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. Retrieved from [Link]

  • Jayawickreme, C. K., et al. (1994). Discovery of biologically active peptides in random libraries: solution-phase testing after staged orthogonal release from resin beads. Proceedings of the National Academy of Sciences, 91(5), 1614-1618. Retrieved from [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Erak, M., et al. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceutical Sciences. Retrieved from [Link]

  • Proteins & Peptides In Vitro Potency Assay. (n.d.). CD Formulation. Retrieved from [Link]

  • Quality control in peptide manufacturing: specifications for GMP peptides. (n.d.). Polypeptide. Retrieved from [Link]

  • Jayawickreme, C. K., et al. (1994). Discovery of biologically active peptides in random libraries: Solution-phase testing after staged orthogonal release from resin beads. PNAS, 91(5), 1614-1618. Retrieved from [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. Retrieved from [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. Retrieved from [Link]

  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • What Are the FDA Requirements for Peptide Characterization?. (2025). ResolveMass. Retrieved from [Link]

  • What Metrics Are Used to Assess Assay Quality?. (n.d.). BIT 479/579 High-throughput Discovery.
  • Avoiding Pitfalls in Peptide Experiments: Best Practices. (n.d.). GenScript. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved from [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved from [Link]

  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. (2014). PLoS ONE, 9(9), e107936. Retrieved from [Link]

  • Peptide ELISA Protocol for S-1502. (n.d.). BMA BIOMEDICALS. Retrieved from [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. (2022). Revvity Signals. Retrieved from [Link]

  • A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation. (2021). BioTechniques, 70(6), 337-344. Retrieved from [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2021). Bioinformatics, 37(18), 2954-2960. Retrieved from [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved from [Link]

  • Peptide tags that encode chemical libraries could revolutionise drug discovery. (2023). Chemistry World. Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences, 25(10), 5485. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Retrieved from [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Retrieved from [Link]

  • Quality Considerations for Peptide Manufacturing Processes. (2014). BioPharm International. Retrieved from [Link]

  • Video: Surface Plasmon Resonance SPR: Label-Free Detection. (2023). JoVE. Retrieved from [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (2014). JoVE, (87), e51410. Retrieved from [Link]

  • In Vitro Release Testing for Proteins & Peptides Formulation. (n.d.). CD Formulation. Retrieved from [Link]

  • High-throughput screening assay for macrocyclic peptides developed. (2021). Drug Target Review. Retrieved from [Link]

  • cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 6(2), 1-12. Retrieved from [Link]

  • Orthogonal Peptides | Advanced Peptide Drug Development. (n.d.). Orthogonal Peptides. Retrieved from [Link]

  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. (2024). Millennial Scientific. Retrieved from [Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023). Scientific Reports, 13(1), 3588. Retrieved from [Link]

  • Rational design of aggregation-resistant bioactive peptides: Reengineering human calcitonin. (2012). Protein Engineering, Design and Selection, 25(10), 679-688. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. Retrieved from [Link]

Sources

Application Note: Metabolic Stability Assessment of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Neurotensin 8-13 Analog)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The peptide Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH represents a N-acetylated analog of the bioactive fragment of Neurotensin (NT 8-13). Neurotensin (NT) is a tridecapeptide acting as a neurotransmitter and neuromodulator in the CNS and periphery. The C-terminal hexapeptide (8-13) contains the essential pharmacophore for binding to Neurotensin Receptors (NTS1, NTS2).

The Stability Challenge

While the N-terminal acetylation (Ac-) protects the peptide against aminopeptidases, this specific sequence contains a critical metabolic vulnerability: the Arg-Arg (dibasic) site.

  • Primary Threat: The Arg8-Arg9 bond is highly susceptible to cleavage by metalloendopeptidases (e.g., EC 3.4.24.11/Neprilysin, EC 3.4.24.15/Thimet oligopeptidase) and trypsin-like serine proteases found in plasma.

  • Secondary Threat: The Pro10-Tyr11 and Tyr11-Ile12 bonds are secondary targets for endopeptidases.

This Application Note provides a rigorous, FDA-aligned protocol (M10 Bioanalytical Method Validation) for assessing the plasma stability of this peptide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Degradation Map

The following diagram illustrates the enzymatic vulnerabilities of the target peptide.

degradation_map Ac Ac Arg1 Arg Ac->Arg1 Arg2 Arg Arg1->Arg2 Site 1 Pro Pro Arg2->Pro Tyr Tyr Pro->Tyr Site 2 Ile Ile Tyr->Ile Site 3 Leu Leu Ile->Leu Neprilysin Neprilysin (EC 3.4.24.11) Neprilysin->Pro Cleaves Pro-Tyr Thimet Thimet Oligopeptidase (EC 3.4.24.15) Thimet->Arg1 Cleaves Arg-Arg Trypsin Trypsin-like Proteases Trypsin->Arg1 Cleaves Arg-Arg

Figure 1: Enzymatic cleavage sites on Ac-RRPYIL-OH. The Arg-Arg bond is the primary site of instability.

Experimental Design Strategy

Matrix Selection
  • Plasma vs. Serum: Use Plasma (heparin or EDTA). Serum is generated by clotting, which activates serine proteases (thrombin cascade) that may artificially accelerate the degradation of the Arg-Arg bond, yielding false-negative stability data.

  • Species: Human plasma (for clinical prediction) and Rat plasma (common for preclinical PK).

Controls
  • Negative Control: PBS (Phosphate Buffered Saline) incubation to rule out chemical hydrolysis (pH instability).

  • Positive Control: A known unstable peptide (e.g., Glucagon or native Neurotensin) to verify metabolic activity of the plasma.

  • Internal Standard (IS): Use a stable, structurally similar peptide (e.g., Dalargin or isotopically labeled Ac-RRP*YIL-OH) to correct for matrix effects and injection variability.

Protocol: In Vitro Plasma Stability Assay

Materials Required[1][2][3][4][5][6][7][8]
  • Test Compound: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Purity >95%).

  • Matrix: Pooled Human Plasma (Lithium Heparin).

  • Stock Solvent: DMSO or 50% Acetonitrile (ACN).

  • Quenching Solution: 4% Formic Acid (FA) in Acetonitrile (ACN).

  • Equipment: Thermomixer (37°C), Centrifuge (14,000 x g), LC-MS/MS system.

Workflow Diagram

assay_workflow Stock 1. Stock Prep (1 mM in DMSO) Spike 3. Spike Plasma (Final: 1-5 µM) Stock->Spike PreWarm 2. Pre-warm Plasma (37°C, 10 min) PreWarm->Spike Incubate 4. Incubation (0, 5, 15, 30, 60, 120 min) Spike->Incubate Quench 5. Quench (Add 3:1 ACN+4% FA) Incubate->Quench At Timepoints Spin 6. Centrifuge (14,000g, 10 min, 4°C) Quench->Spin Analyze 7. LC-MS/MS Analysis (Supernatant) Spin->Analyze

Figure 2: Step-by-step workflow for the plasma stability assay.

Step-by-Step Procedure
  • Preparation of Stocks:

    • Dissolve Ac-RRPYIL-OH in DMSO to create a 10 mM stock.

    • Dilute to 100 µM intermediate stock using PBS.

  • Plasma Conditioning:

    • Thaw pooled plasma at 37°C. Centrifuge briefly (3000 x g, 5 min) to remove any cryoprecipitates.

    • Aliquot 990 µL of plasma into a 1.5 mL Eppendorf tube.

    • Pre-incubate at 37°C for 10 minutes.

  • Initiation (T=0):

    • Add 10 µL of the 100 µM peptide stock to the 990 µL plasma (Final concentration: 1 µM ).

    • Vortex gently for 5 seconds.

    • Immediately remove a 100 µL aliquot and transfer to a tube containing 300 µL of Quenching Solution (Ice-cold ACN + 4% Formic Acid). This is the T=0 sample.

  • Time-Course Sampling:

    • Incubate the remaining mixture at 37°C with gentle shaking (300-400 rpm).

    • Remove 100 µL aliquots at: 5, 15, 30, 60, 120, and 240 minutes .

    • Transfer each immediately into pre-prepared quenching tubes.

  • Sample Processing:

    • Vortex all quenched samples for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated plasma proteins.

    • Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of water (to dilute the organic solvent and improve peak shape).

    • Add Internal Standard (IS) at this stage if not added to the quenching solution.

Analytical Method (LC-MS/MS)[7][9][10][11]

Given the hydrophilic nature of the Arg-Arg region and the hydrophobic C-terminus, a C18 column is appropriate.

LC Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 5% B (Desalting)1-6 min: 5% -> 60% B (Elution)6-7 min: 95% B (Wash)7-9 min: 5% B (Re-equilibration)
Injection Vol 5-10 µL
MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Target Mass Calculation:

    • Formula:

      
       (Approximate)
      
    • Monoisotopic Mass (MW): ~857.5 Da

    • Precursor Ion: The doubly charged species

      
       is favored due to the basic Arginine residues.
      
    • Expected Precursor m/z: ~429.3

    • Product Ions: Look for y-ions (C-terminal fragments) such as y4 (PYIL), y3 (YIL).

Note: Perform a direct infusion of the 1 µM stock to optimize Cone Voltage and Collision Energy for the specific transition.

Data Analysis & Reporting

Calculations
  • Peak Area Ratio: Calculate the ratio of the Analyte Peak Area to the Internal Standard Peak Area for each time point.

  • Percent Remaining:

    
    
    
  • Half-Life (

    
    ): 
    Plot 
    
    
    
    vs. Time. The slope of the line is
    
    
    .
    
    
Interpretation Guidelines
Half-Life (

)
ClassificationImplication
< 15 minUnstableRapid degradation; likely requires structural modification (e.g., D-amino acids at Arg sites).[1][2]
15 - 60 minModerateAcceptable for acute indications; may need formulation protection.
> 60 minStableGood candidate for systemic circulation.

Troubleshooting & Optimization

  • Low Recovery at T=0: The peptide contains hydrophobic residues (Ile, Leu, Tyr). It may stick to plasticware.

    • Solution: Use Low-Binding Eppendorf tubes and glass HPLC vials.

  • Rapid Degradation (< 5 min): The Arg-Arg bond is extremely labile.

    • Validation: Repeat the assay with a specific inhibitor cocktail (e.g., Thiorphan to inhibit Neprilysin) to confirm the enzymatic mechanism.

  • Carryover: Basic peptides (Arg-Arg) can adsorb to the LC column.

    • Solution: Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

References

  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3][4][5][6] Link

  • Checler, F., et al. (1984). Neurotensin degradation by metallo-endopeptidases.[1][2] Journal of Neurochemistry. (Establishes Arg-Arg and Pro-Tyr as primary cleavage sites).

  • BenchChem. (2025).[7] Application Notes: In Vivo Stability Assessment of Peptides in Plasma.[7]Link

  • Olsen, J. V., et al. (2004). Trypsin Cleaves Exclusively C-terminal to Arginine and Lysine Residues.[8][9] Molecular & Cellular Proteomics. Link

  • Kleiner, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. Link

Sources

Troubleshooting & Optimization

Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH showing no biological effect

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH Showing No Biological Effect Audience: Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Investigating the Inactivity of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

A Message from Your Senior Application Scientist

It can be a significant setback when a carefully planned experiment yields no results. If your synthetic peptide, Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH, is showing no biological effect, this guide is designed to walk you through a systematic troubleshooting process. My goal is to leverage our collective field experience to help you identify the root cause, combining rigorous scientific principles with practical, validated steps.

This peptide's sequence contains several clues to its intended function. The N-terminal acetylation and C-terminal acid provide stability against certain proteases.[1] The di-arginine (Arg-Arg) motif is characteristic of cell-penetrating peptides (CPPs), suggesting it may be designed to act on an intracellular target.[2][3] The central Proline (Pro) residue introduces a rigid conformational kink, which is often critical for specific binding to a target protein.[4][5][6] Most notably, the Tyrosine (Tyr) residue is a canonical site for phosphorylation, a key event in cellular signal transduction.[7][8] This strongly suggests the peptide may function as a substrate or modulator of a tyrosine kinase.

Our troubleshooting will follow a logical progression, starting with the most common and easily verifiable issues before moving to more complex biological questions.

Q1: My Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH peptide shows no biological effect. Where should I begin?

Answer: A null result can stem from three primary areas: the peptide itself, the experimental procedure, or the biological model. We will address these systematically. The most effective approach is to first validate the quality and handling of your peptide, then meticulously review your assay protocol, and finally, re-evaluate the underlying biological hypothesis.

This logical flow ensures you don't waste valuable time and resources optimizing an assay with a compromised reagent or a flawed premise.

Start START: No Biological Effect Observed Step1 Step 1: Verify Peptide Integrity & Quality Start->Step1 Q1_1 Is the peptide identity, purity, and concentration correct? Step1->Q1_1 Step2 Step 2: Review Experimental Protocol & Assay Design Q2_1 Is the peptide fully solubilized and stable in the assay buffer? Step2->Q2_1 Step3 Step 3: Re-evaluate Biological Hypothesis & Model Q3_1 Does the biological system express the intended target? Step3->Q3_1 Q1_1->Step2  Yes Fix1 Action: Re-verify CoA. Perform QC analysis (MS/HPLC). Recalculate concentration. Q1_1->Fix1  No / Unsure Q2_1->Step3  Yes Fix2 Action: Optimize solubilization protocol. Check for aggregation/precipitation. Use protease inhibitors. Q2_1->Fix2  No / Unsure Fix3 Action: Confirm target expression (WB/qPCR). Validate cellular uptake. Consider alternative models. Q3_1->Fix3  No / Unsure End PROBLEM IDENTIFIED Q3_1->End  Yes, target is present. Continue investigation. Fix1->Step1 Re-test Fix2->Step2 Re-test Fix3->Step3 Re-evaluate

Caption: Troubleshooting Logic Tree for Peptide Inactivity.

Part 1: Verifying Peptide Integrity and Quality

Before troubleshooting your assay, you must trust your reagents. Issues with peptide synthesis, purity, and handling are among the most common sources of experimental failure.[9][10]

FAQ 1.1: How can I be sure the peptide I received is correct?

Answer: Your first step is a thorough review of the Certificate of Analysis (CoA) provided by the manufacturer. Look for two key pieces of information:

  • Mass Spectrometry (MS) Data: This confirms the molecular weight of the synthesized peptide. It should match the theoretical mass of Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (844.53 Da).[11] This verifies that the correct sequence was synthesized.

  • High-Performance Liquid Chromatography (HPLC) Data: This determines the purity of the peptide sample. A purity of >95% is recommended for most cell-based assays.

It is critical to understand the difference between peptide purity and net peptide content . Purity refers to the percentage of the target peptide sequence relative to other peptide impurities (e.g., deletion sequences).[9] Net peptide content is the percentage of actual peptide material in the lyophilized powder, with the remainder being counter-ions (like TFA) and water.[9] The actual peptide amount can be as low as 50-80% of the total weight.

ParameterDescriptionImplication for Experiments
Gross Weight The total weight of the lyophilized powder in the vial.Do not use for concentration calculations.
Peptide Purity The percentage of the target peptide sequence vs. other peptides (determined by HPLC).A 95% pure peptide still contains 5% of other peptide-related impurities.
Net Peptide Content The percentage of peptide material by weight in the gross sample (the rest is water, salts, etc.).This value (if provided) is crucial for accurate stock solution preparation. If not provided, an estimate of 70% is often used, but an amino acid analysis is required for an exact value.[10]

Actionable Step: If your CoA is missing or unclear, or if you suspect an issue, consider performing in-house MS and HPLC analysis to verify identity and purity.

FAQ 1.2: Could contaminants be interfering with my assay?

Answer: Yes, two common contaminants from the synthesis and purification process can cause significant issues:

  • Trifluoroacetic Acid (TFA): TFA is used in peptide cleavage and HPLC purification. Residual TFA remains as a counter-ion in the final product.[9] At micromolar concentrations, TFA can be cytotoxic or inhibit cell proliferation, directly confounding assay results.[12]

  • Endotoxins (Lipopolysaccharides): These are components of gram-negative bacteria cell walls and can contaminate reagents during production. Even at very low concentrations, endotoxins can elicit strong, unwanted immune responses in cellular assays.[9]

Actionable Step: If you observe unexpected cytotoxicity or erratic results in immune-related assays, consider TFA contamination. You can request TFA removal services from suppliers. For sensitive applications, always use peptides with guaranteed low endotoxin levels.

FAQ 1.3: What is the correct way to store and handle the peptide?

Answer: Peptides are sensitive molecules. Improper storage and handling can quickly lead to degradation.

  • Long-Term Storage: Store the lyophilized peptide at -20°C or colder, sealed tightly and protected from light.[13][14] Peptides are often hygroscopic (they absorb moisture from the air), so always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the powder.[14][15]

  • Reconstitution and Aliquoting: To avoid repeated freeze-thaw cycles, which degrade peptides, reconstitute the entire vial at once to create a concentrated stock solution.[9] Immediately divide this stock into single-use aliquots and store them at -20°C or -80°C. For maximum stability, peptide solutions should only be stored for a few weeks frozen.[14]

Part 2: Reviewing Experimental Protocol and Assay Design

Once you are confident in your peptide's quality, the next step is to scrutinize your experimental methods.

FAQ 2.1: My peptide is difficult to dissolve. What is the correct solubilization procedure?

Answer: The solubility of a peptide is dictated by its amino acid sequence. Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH has both positively charged (basic) residues (Arg-Arg) and hydrophobic residues (Tyr, Ile, Leu). This dual nature can make solubilization tricky. Using the wrong solvent can lead to incomplete dissolution, aggregation, or precipitation, drastically reducing the effective concentration of your peptide.[16][17]

Recommended Solubilization Protocol:

  • Always test solubility on a small aliquot first. [16]

  • Calculate the overall charge. With two basic Arginine residues, the peptide has a net positive charge.

  • Start with a neutral aqueous solvent. Attempt to dissolve the peptide in sterile, deionized water or a neutral buffer (e.g., PBS, Tris at pH 7).[16]

  • Use an acidic buffer if needed. If solubility is poor in water, the positive charges on the Arginine residues suggest it will be more soluble in a slightly acidic solution. Try adding a few drops of 10% acetic acid.[13][18] Avoid TFA for cell-based assays.

  • Use an organic solvent as a last resort. If the hydrophobic residues are preventing dissolution, dissolve the peptide in a minimal amount of DMSO (dimethyl sulfoxide) first.[13] Then, slowly add this concentrated solution dropwise into your aqueous assay buffer with vigorous vortexing. Note: Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[13]

  • Use physical methods to aid dissolution. Gentle sonication can help break up aggregates and improve solubility.[16][18]

SolventWhen to UseRationale
Sterile Water / PBS First attempt for most peptides.Neutral pH, compatible with most biological assays.
Dilute Acetic Acid (10%) For basic peptides (net positive charge) that are insoluble in water.The acidic pH ensures the basic side chains (Arg) are fully protonated, increasing solubility.
DMSO, DMF, or Acetonitrile For very hydrophobic peptides that fail to dissolve in aqueous solutions.Organic solvents disrupt hydrophobic interactions. Use minimal volume and add to aqueous buffer.
FAQ 2.2: How do I ensure my peptide concentration is accurate?

Answer: This is a frequent source of error. Using the gross weight of the lyophilized powder will lead to a significant overestimation of the stock concentration.

Correct Concentration Calculation: Effective Peptide Weight = Gross Weight × Peptide Purity (%) × Net Peptide Content (%)

If Net Peptide Content is not provided on the CoA, you must either request an amino acid analysis for an exact value or use a conservative estimate (e.g., 70-80%) and acknowledge this in your experimental design.

FAQ 2.3: Could my assay design be flawed?

Answer: Even with a perfect peptide solution, the assay itself may not be optimized to detect an effect.

  • Dose and Time: Have you tested a sufficiently broad range of concentrations (e.g., from nanomolar to high micromolar) and multiple time points? Biological effects can be transient or require a specific concentration threshold.

  • Positive and Negative Controls: A robust assay requires proper controls.

    • Positive Control: A different peptide or compound known to elicit a response in your assay.

    • Negative Control: A scrambled version of your peptide (same amino acids, different order). This ensures the observed effect is sequence-specific.

  • Proteolytic Degradation: Peptides can be rapidly degraded by proteases present in serum-containing cell culture media or in cell lysates.[19][20] Consider performing the assay in serum-free media or adding a broad-spectrum protease inhibitor cocktail.

  • Assay-Specific Conditions: Given the Tyr residue, if you are investigating phosphorylation, ensure your assay buffer contains necessary co-factors like ATP and Mg²⁺ for kinase activity.

cluster_prep Peptide Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Receive Peptide Review CoA P2 Solubility Test (Small Aliquot) P1->P2 P3 Reconstitute Bulk (Optimized Solvent) P2->P3 P4 Create Single-Use Aliquots P3->P4 P5 Store at -20°C / -80°C P4->P5 A1 Thaw Single Aliquot P5->A1 Begin Experiment A2 Prepare Serial Dilutions A1->A2 A3 Treat Cells/System (Include Controls) A2->A3 A4 Incubate (Time Course) A3->A4 A5 Lyse / Fix Cells & Analyze A4->A5 D1 Analyze Results vs. Controls A5->D1 D2 Generate Dose-Response Curve D1->D2

Caption: Recommended Experimental Workflow for Peptide Bioassays.

Part 3: Re-evaluating the Biological Hypothesis

If you have confirmed your peptide's integrity and are confident in your experimental protocol, but still see no effect, it's time to challenge the underlying biological assumptions.

FAQ 3.1: What if the peptide is simply inactive in my chosen model?

Answer: This is a distinct possibility. The lack of effect could be a valid biological result. Here’s how to investigate:

  • Target Expression: Does your chosen cell line or biological system express the intended target of the peptide? For a peptide likely targeting a tyrosine kinase, you must confirm that the kinase is present and active.

    • Protocol: Confirm Target Expression. Use Western Blotting to check for protein expression or qPCR to check for mRNA levels of the suspected target kinase.

  • Cellular Uptake: While the Arg-Arg motif is designed to promote cell entry, its efficiency can be highly cell-type dependent.[2][3] The peptide may not be reaching its intracellular target in sufficient quantities.

    • Protocol: Validate Cellular Uptake. Synthesize a version of the peptide with a fluorescent tag (e.g., FITC) at the N-terminus (Ac- is removed). Treat your cells and use confocal microscopy or flow cytometry to visualize and quantify internalization.

  • Peptide Conformation: The Proline residue creates a specific, rigid structure.[5][21] It's possible that in your specific assay buffer or cellular environment, the peptide is not adopting the correct conformation to bind its target. Furthermore, the cis-trans isomerization of the Arg-Pro peptide bond is a slow process that can trap the peptide in an inactive state.[5] While difficult to test directly without structural biology methods (NMR, CD spectroscopy), it's a key consideration.

If these investigations also fail to yield a reason for inactivity, it may be that the initial hypothesis about the peptide's function is incorrect for this biological context. The result, while negative, is still a valuable piece of data that can guide future research.

References

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Available at: [Link]

  • s.a.r.l, G. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Genepep. Available at: [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Available at: [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736–744. Available at: [Link]

  • Rozengurt, E., & Sinnett-Smith, J. (1998). V. Gastrointestinal peptide signaling through tyrosine phosphorylation of focal adhesion proteins. American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(2), G173-G177. Available at: [Link]

  • Wikipedia. (2024). Proline. Wikipedia. Available at: [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. FASEB journal, 9(9), 736–744. Available at: [Link]

  • Yaron, A., & Naider, F. (1993). Proline-dependent structural and biological properties of peptides and proteins. Critical reviews in biochemistry and molecular biology, 28(1), 31–81. Available at: [Link]

  • Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Austin Journal of Bio-Organic & Organic Chemistry, 10(1). Available at: [Link]

  • GenScript. (2014, August 25). Avoiding peptide assay failure: hidden problems and solutions [Video]. YouTube. Available at: [Link]

  • Lame, M. (2019). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. Available at: [Link]

  • Wikipedia. (2024). Tyrosine phosphorylation. Wikipedia. Available at: [Link]

  • Oxford Global. (2023, September 26). Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. Available at: [Link]

  • Guttman, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. Available at: [Link]

  • He, J., et al. (2022). Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. Pharmaceutics, 14(8), 1681. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen. Available at: [Link]

  • Schuler, B., et al. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(8), 2538–2547. Available at: [Link]

  • Kubiczek, D., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. International Journal of Molecular Sciences, 25(20), 12258. Available at: [Link]

  • Rothbard, J. B., & Wender, P. A. (2005). Arginine-rich cell-penetrating peptides. Wong Lab | UCLA. Available at: [Link]

  • Goun, E. A., et al. (2008). Arginine-rich cell penetrating peptides: design, structure-activity, and applications to alter pre-mRNA splicing by steric-block oligonucleotides. Bioconjugate chemistry, 19(4), 878–885. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10463249, Ac-Arg-Arg-Pro-Tyr-Ile-Leu-ol. PubChem. Available at: [Link]

  • Larsen, S. L., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Available at: [Link]

Sources

Validation & Comparative

Acetylated vs. Non-Acetylated Peptides: A Comparative Guide to Activity and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the decision to acetylate a peptide is a critical juncture with profound implications for its biological activity, stability, and cellular interactions. This guide provides an in-depth comparison of acetylated and non-acetylated peptides, grounded in experimental data and established scientific principles. We will explore the "why" and "how" behind the choice of N-terminal acetylation, offering a clear framework for making informed decisions in your research.

The Chemical Rationale and Its Immediate Consequences

N-terminal acetylation is the covalent addition of an acetyl group (CH₃CO) to the alpha-amino group of the N-terminal amino acid of a peptide.[1][2] This seemingly simple modification fundamentally alters the peptide's physicochemical properties by neutralizing the positive charge of the N-terminal amine at physiological pH.[1][3] This charge neutralization is a key driver of the differences in performance between acetylated and non-acetylated peptides.

The decision to acetylate should be a deliberate one, based on the peptide's intended application and its known or predicted structure-activity relationship. In many cases, acetylation is performed to mimic the natural state of many eukaryotic proteins, where approximately 85% are N-terminally acetylated.[1]

Comparative Analysis: Key Performance Metrics

The choice between an acetylated and a non-acetylated peptide hinges on several key performance parameters. Below, we dissect these differences with supporting evidence.

Enhanced Stability and Extended Half-Life

A primary driver for N-terminal acetylation is the significant enhancement of a peptide's stability against enzymatic degradation.[1][4][5] Aminopeptidases, a class of exopeptidases, readily cleave peptides at the N-terminus. By blocking the free amine group, acetylation renders the peptide resistant to this mode of degradation, thereby extending its circulatory half-life.[1][3][6]

A study on the antimicrobial peptide L163 demonstrated that N-terminal acetylation significantly enhanced its stability in the presence of plasma and trypsin.[4] Similarly, for the opioid peptides methionine-enkephalin (Met-enk) and leucine-enkephalin (Leu-enk), N-terminal acetylation imparted a significant enhancement in their proteolytic stability against aminopeptidase M.[7]

Peptide Modification Condition Result Reference
L163N-terminal AcetylationPlasma, TrypsinEnhanced stability[4]
Met-enkN-terminal AcetylationAminopeptidase MIncreased proteolytic stability[7]
Lfc (antimicrobial peptide)N-terminal AcetylationHuman serumHalf-life extended from 0.5 to 1.5 hours[8]
Altered Cellular Permeability and Uptake

The neutralization of the N-terminal positive charge can significantly impact a peptide's ability to cross cellular membranes. For intracellularly acting peptides, acetylation is often advantageous as it reduces electrostatic repulsion with the negatively charged phospholipids of the cell membrane, facilitating passive diffusion or endocytosis.[1] This is particularly relevant for cell-penetrating peptides (CPPs), where acetylation can lead to enhanced cytosolic delivery.[1]

However, the increased hydrophobicity that accompanies acetylation can sometimes lead to decreased solubility in aqueous buffers, a factor that must be considered during formulation and experimental design.[1][3]

The Double-Edged Sword of Biological Activity

The effect of acetylation on a peptide's biological activity is highly context-dependent and represents the most critical consideration. The outcome can range from significant enhancement to complete inactivation.

Activity Enhancement: A Common Outcome for Antimicrobial Peptides

For many antimicrobial peptides (AMPs), N-terminal acetylation leads to an increase in their therapeutic activity.[9] This can be attributed to a combination of factors, including increased stability and enhanced interaction with bacterial membranes. A study on decapeptides derived from human beta-defensin-3 showed that acetylation, by modulating the net positive charge, played a complex but often positive role in their antimicrobial potency against Escherichia coli.[10] For the antimicrobial peptide L163, acetylation was found to increase its activity by improving its ability to disrupt the integrity of the cell membrane and bind to DNA.[11][12]

Peptide Modification Effect on Activity Mechanism Reference
L163N-terminal AcetylationEnhanced antimicrobial activityImproved membrane disruption and DNA binding[11][12]
Human beta-defensin-3 derived decapeptidesN-terminal AcetylationModulated antimicrobial activityAltered net charge and charge distribution[10]
Activity Diminution or Abolition: When the N-Terminus is Key

Conversely, if the N-terminal positive charge is essential for receptor binding or if the N-terminal region is part of a critical binding epitope, acetylation can be detrimental to the peptide's function.[1] A classic example is β-endorphin, an endogenous opioid peptide. Acetylation of its N-terminus inactivates the neuropeptide, preventing it from binding to its receptor.[13]

In the context of immunology, if the N-terminus of a peptide antigen is a key component of the epitope recognized by an antibody, acetylation can disrupt this interaction.[14] Similarly, N-terminal acetylation has been shown to completely disrupt the binding of a SARS-CoV-2 derived peptide to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[15]

Experimental Workflows

To empirically determine the impact of acetylation on your peptide of interest, a systematic experimental approach is necessary.

Peptide Synthesis and Modification

Workflow for Peptide Synthesis and N-Terminal Acetylation

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_acetylation N-Terminal Acetylation (On-Resin) cluster_final Final Steps A Resin Loading B Iterative Deprotection and Coupling Cycles A->B Fmoc Chemistry C Final Fmoc Deprotection B->C D Addition of Acetylating Agent (e.g., Acetic Anhydride in DMF) C->D E Cleavage from Resin and Deprotection D->E F Purification (e.g., RP-HPLC) E->F G Characterization (e.g., Mass Spectrometry) F->G G A Is the peptide intended for intracellular action? B Is the native protein acetylated? A->B Yes C Is the N-terminal charge crucial for activity/binding? A->C No B->C No E Consider Acetylation B->E Yes D Is proteolytic stability a major concern? C->D No F Avoid Acetylation C->F Yes D->E Yes G Empirically Test Both Forms D->G Uncertain

Sources

Strategic Selection in Peptide Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Landscape: Purity, Scale, and Complexity[1][2][3]

In the development of therapeutic peptides, the choice of synthesis strategy is rarely binary. It is a multi-variable optimization problem balancing sequence complexity (length, aggregation potential), scale (mg for discovery vs. kg for GMP), and sustainability (Process Mass Intensity).

While Solid-Phase Peptide Synthesis (SPPS) revolutionized the field by enabling automation, it is not a panacea. The "aggregation problem" in SPPS—where growing chains form intermolecular


-sheets within the resin matrix—remains a primary cause of deletion sequences. Conversely, Liquid-Phase Peptide Synthesis (LPPS), often dismissed as archaic, has seen a renaissance through "Tag-Assisted" technologies (e.g., Molecular Hiving™), offering superior impurity profiles for short-to-medium chains at scale.

This guide dissects these methodologies not just by steps, but by the chemical causality that dictates their success or failure.

Decision Matrix: Selecting the Right Methodology

The following decision tree illustrates the logical flow for selecting a synthesis strategy based on sequence characteristics and production goals.

DecisionMatrix Start Start: Define Peptide Requirements LengthCheck Sequence Length? Start->LengthCheck ScaleCheck Target Scale? LengthCheck->ScaleCheck < 30 AA Hybrid Strategy: Hybrid Fragment Condensation (Long Peptides >50AA) LengthCheck->Hybrid 30 - 100 AA Recombinant Strategy: Recombinant Expression (Proteins >100AA) LengthCheck->Recombinant > 100 AA AggCheck Aggregation Potential? ScaleCheck->AggCheck > 100g (GMP) SPPS_Flow Strategy: Flow/Microwave SPPS (High Speed, Screening) ScaleCheck->SPPS_Flow < 10g (R&D) AggCheck->SPPS_Flow High (Hydrophobic) LPPS_Tag Strategy: Tag-Assisted LPPS (High Purity, Scale-up) AggCheck->LPPS_Tag Low/Medium (Short)

Figure 1: Strategic decision matrix for peptide synthesis methodology selection.

Deep Dive: Solid-Phase Peptide Synthesis (SPPS)

The Standard for Speed and Complexity

SPPS remains the dominant method for discovery due to the ease of removing excess reagents via filtration. However, the heterogeneous nature of the reaction (solid resin vs. liquid reagents) introduces diffusion limitations.

Mechanism & Causality
  • The Diffusion Barrier: As the peptide grows, the resin beads swell. If the peptide sequence is hydrophobic (e.g., Poly-Ala or Amyloid fragments), the chains collapse into secondary structures (

    
    -sheets), preventing the deprotection base (piperidine) or the activated amino acid from reaching the N-terminus.
    
  • The Solution: Modern SPPS utilizes Microwave Heating or Flow Chemistry .

    • Microwave: Kinetic energy disrupts chain aggregation (breaking H-bonds) and accelerates the rate-determining step (acylation).

    • Flow: Maintains a constant concentration of reagents (pseudo-infinite excess) and allows for rapid heating/cooling cycles, minimizing racemization (epimerization) of sensitive residues like Cysteine or Histidine.

Protocol Comparison: Difficult Sequence (e.g., JR-10, 10-mer hydrophobic)
ParameterConventional Batch SPPSMicrowave-Assisted SPPS
Coupling Time 60 - 120 mins2 - 4 mins
Temperature Ambient (25°C)75°C - 90°C
Reagents HBTU/DIPEA (Standard)DIC/Oxyma (High Temp Stability)
Crude Purity ~40-60% (Deletion sequences common)>85-94%
Waste (Solvent) High (Multiple washes required)Reduced (95% reduction in wash volume)

Deep Dive: Liquid-Phase Peptide Synthesis (LPPS) & Molecular Hiving™

The Solution for Scale and Green Chemistry

While classical LPPS is labor-intensive (requiring isolation at every step), Tag-Assisted LPPS (e.g., Molecular Hiving™ technology) bridges the gap. It attaches the peptide to a soluble hydrophobic tag rather than an insoluble resin.

Mechanism & Causality
  • Homogeneous Kinetics: Reactions occur in a single solution phase. There is no diffusion barrier into a resin bead, meaning reaction kinetics are faster and more predictable than SPPS.

  • Tag-Assisted Purification: The hydrophobic tag allows the peptide to be "precipitated" or extracted into a specific organic layer, washing away impurities in the aqueous layer. This mimics the "wash" benefit of SPPS without the solid phase limitations.

  • Green Metrics: Because you don't need to swell a resin (which requires massive amounts of DMF/NMP), solvent consumption is drastically lower.

Comparative Data: Sustainability & Efficiency[4][5]

The following table synthesizes data comparing SPPS against Tag-Assisted LPPS (Molecular Hiving™) for a standard pharmaceutical peptide (e.g., Bivalirudin or similar).

MetricSPPS (Standard)Tag-Assisted LPPS (Molecular Hiving™)
Process Mass Intensity (PMI) > 3000 - 5000< 500
Solvent Consumption High (Wash steps dominant)Low (Extraction based)
Intermediate Control Impossible (Bound to resin)Possible (HPLC check at every step)
Scale-up Risk High (Resin swelling physics change)Low (Standard reactor stirring)
Cost Driver Resin & SolventTag (Reusable) & Reagents

Experimental Protocol: Synthesizing a "Difficult" Hydrophobic Peptide

Objective: Synthesize a 10-mer hydrophobic sequence (Val-Ala-Val-Ala-Val-Ala-Val-Ala-Val-Ala) prone to aggregation.

Method A: Microwave-Assisted SPPS (Recommended for R&D)
  • Resin Loading: Use a low-loading ChemMatrix resin (0.4 mmol/g) to minimize steric crowding.

  • Deprotection: Treat with 20% Piperidine in DMF with 0.1M Oxyma Pure (to suppress racemization) at 90°C for 60 seconds .

    • Why? High temp breaks

      
      -sheets; Oxyma prevents aspartimide formation.
      
  • Washing: Flow wash with DMF (no static hold).

  • Coupling:

    • Activate Fmoc-AA-OH (5 eq) with DIC (5 eq) and Oxyma Pure (5 eq).

    • Inject into reaction vessel.

    • Irradiate at 90°C for 2 minutes .

    • Note: For Cys/His, lower temp to 50°C to prevent racemization.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Method B: Tag-Assisted LPPS (Recommended for Scale-up)
  • Tag Attachment: React C-terminal AA with the Hydrophobic Tag (e.g., Benzyl alcohol derivative) in DCM.

  • Coupling Cycle:

    • Dissolve Tag-Peptide and Fmoc-AA (1.1 eq) in THF/ACN.

    • Add EDC/HOAt (Coupling agents soluble in organic phase).[1]

    • Stir at 25°C for 1 hour (Homogeneous kinetics are fast).

  • In-Process Control: Take an aliquot for HPLC. (Self-validating step: ensure >99% conversion).

  • Work-up (The "Hiving" Step):

    • Add dilute aqueous HCl. The Tag-Peptide precipitates or partitions into the organic layer; excess reagents/urea byproducts stay in aqueous.

    • Phase separate and dry organic layer.

  • Deprotection: Add DEA (Diethylamine) in solution.

  • Repeat: Proceed to next cycle.

Workflow Visualization: The LPPS "Hiving" Cycle

This diagram visualizes the Tag-Assisted LPPS cycle, highlighting the phase-separation purification which distinguishes it from SPPS filtration.

MolecularHiving Input Tag-Peptide (In Solution) Coupling Coupling Step (Homogeneous) Input->Coupling + Fmoc-AA Precip Precipitation/Extraction (Aqueous Wash) Coupling->Precip Add Aqueous Acid Waste Reagents/Byproducts (Removed) Precip->Waste Aqueous Phase Deprotect Fmoc Deprotection (Solution Phase) Precip->Deprotect Organic Phase (Tag-Peptide) NextCycle Next Cycle Deprotect->NextCycle NextCycle->Input Repeat

Figure 2: Workflow of Tag-Assisted Liquid Phase Peptide Synthesis (Molecular Hiving™).

Conclusion

The choice between SPPS and LPPS is no longer a choice between "modern" and "old-fashioned." It is a choice between speed and scalability .[2]

  • Choose Microwave/Flow SPPS when you need to screen 50 analogues of a 20-mer peptide in a week. The speed and automation are unbeatable.

  • Choose Tag-Assisted LPPS when you have a locked 8-mer sequence moving to Pilot Plant (kg) scale. The solvent savings (PMI reduction) and impurity control will save millions in downstream processing costs.

For the modern drug developer, mastering the "Hybrid" approach—using SPPS for complex fragments and LPPS for their condensation—is often the ultimate sign of technical maturity.

References

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Chemical Reviews. Retrieved from [Link]

  • Neuland Labs. (2025). Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Retrieved from [Link]

  • Collins, J. M., et al. (2014). Microwave Heating in Solid-Phase Peptide Synthesis. Organic Letters. (Contextualized via CEM methodology). Retrieved from [Link]

Sources

Comparative Guide: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH vs. SR 48692 in Competitive NTS1 Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (Ac-NT[8-13]) and the industry-standard non-peptide inhibitor SR 48692 (Meclinertant) .

While both compounds effectively compete for the Neurotensin Receptor 1 (NTS1) in binding assays, they represent opposing functional classes:

  • Ac-NT(8-13): A stabilized peptide agonist representing the bioactive pharmacophore of Neurotensin.

  • SR 48692: A selective small-molecule antagonist (inhibitor).

This document details their physicochemical properties, competitive binding protocols, and mechanistic differences to assist researchers in selecting the appropriate tool for receptor characterization.

Technical Introduction

The Peptide: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH

This sequence corresponds to the N-acetylated C-terminal hexapeptide of Neurotensin (residues 8–13).

  • Significance: The C-terminus (8-13) contains the essential pharmacophore required for high-affinity binding to NTS1.

  • Acetylation: The N-terminal acetyl group mimics the native peptide bond continuity, protecting against aminopeptidase degradation and stabilizing the bioactive conformation (a

    
    -turn around Proline-10).
    
The Inhibitor: SR 48692 (Meclinertant)

SR 48692 is the "gold standard" non-peptide antagonist for NTS1. It binds to the receptor but prevents the conformational change required for G-protein coupling.

Mechanistic Comparison

In a competitive binding assay , both molecules compete for the same orthosteric site. However, in a functional assay , their effects diverge.

NTS1_Pathway Ligand_Agonist Ac-NT(8-13) (Agonist) Receptor NTS1 Receptor (GPCR) Ligand_Agonist->Receptor Binds & Activates Ligand_Antagonist SR 48692 (Inhibitor) Ligand_Antagonist->Receptor Competes & Locks Gq Gq Protein Activation Receptor->Gq Conformational Change Block Signaling Blocked Receptor->Block Inhibitor Bound PLC PLC Activation Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Figure 1: Mechanistic divergence. Ac-NT(8-13) activates the Gq-PLC cascade, whereas SR 48692 competitively occupies the receptor, preventing activation.

Comparative Performance Data

The following data aggregates standard values from HT-29 cells and transfected CHO cell lines expressing human NTS1.

FeatureAc-Arg-Arg-Pro-Tyr-Ile-Leu-OHSR 48692 (Inhibitor)
Role Agonist (Activator)Antagonist (Inhibitor)
Binding Affinity (

)
0.9 – 3.5 nM 0.5 – 5.0 nM
Selectivity High for NTS1 & NTS2>1000-fold selective for NTS1 vs NTS2
Molecular Weight ~850 Da496.02 Da
Stability (Plasma) Minutes (unless modified further)Hours (High metabolic stability)
Blood-Brain Barrier Poor penetrationPoor penetration (requires transport)
Assay Utility Positive control for activation; SAR studiesNegative control; blocking specificity

Key Insight: In a competitive binding assay against


-Neurotensin, both compounds will generate similar displacement curves with nanomolar 

values.[1] The distinction lies in their selectivity and downstream effects.

Experimental Protocol: Competitive Radioligand Binding

This protocol validates the affinity of Ac-NT(8-13) using SR 48692 as a comparative benchmark.

Objective: Determine the


 and 

of Ac-NT(8-13) by displacing

-Neurotensin.
Materials
  • Receptor Source: Membranes from HT-29 cells or CHO-hNTS1 cells.

  • Radioligand:

    
    -Neurotensin (Specific Activity ~100 Ci/mmol).[2]
    
  • Test Compound: Ac-Arg-Arg-Pro-Tyr-Ile-Leu-OH (dissolved in DMSO/Water).

  • Reference Inhibitor: SR 48692 (dissolved in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA, 0.01% Bacitracin (protease inhibitor is critical for the peptide).

Workflow Diagram

Binding_Protocol Prep 1. Membrane Prep (HT-29 Cells) Mix 2. Incubation Mix (Membrane + [3H]-NT + Competitor) Prep->Mix Incubate 3. Equilibrium (60 min @ 25°C) Mix->Incubate Filter 4. Harvest (GF/B Filters + PEI) Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Data Analysis (Non-linear Regression) Count->Analyze

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Procedure
  • Preparation:

    • Dilute Ac-NT(8-13) and SR 48692 in Assay Buffer to create a concentration range (

      
       M to 
      
      
      
      M).
    • Pre-soak glass fiber filters (GF/B) in 0.3% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the peptide.

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Radioligand (

        
        -Neurotensin, final conc ~0.5 nM).
        
      • 50 µL Competitor (Ac-NT(8-13) OR SR 48692).

      • 100 µL Membrane suspension (10–20 µg protein/well).

    • Non-Specific Binding (NSB) Control: Include wells with 1 µM unlabeled Neurotensin.

  • Equilibrium:

    • Incubate at 25°C for 60 minutes. Note: Peptides may degrade at 37°C; 25°C is safer unless protease inhibitors are robust.

  • Termination:

    • Rapidly filter through the PEI-treated filters using a cell harvester.

    • Wash 3x with ice-cold Tris buffer.

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM).

Data Analysis & Interpretation

To ensure scientific integrity, convert raw CPM to Specific Binding and fit to a one-site competition model.

1. Calculate % Specific Binding:



2. Determine


: 
Plot Log[Concentration] vs. % Specific Binding. The inflection point is the 

.

3. Calculate


 (Cheng-Prusoff Equation): 


  • 
     = Concentration of radioligand used (e.g., 0.5 nM).
    
  • 
     = Dissociation constant of the radioligand (determined via Saturation Binding, typically ~0.2–0.5 nM for Neurotensin).
    
Expected Results
  • SR 48692: Should yield a

    
     of ~1–5 nM .
    
  • Ac-NT(8-13): Should yield a

    
     of ~1–3 nM .
    
  • Interpretation: If Ac-NT(8-13) shows a significantly higher

    
     (>10 nM), suspect peptide degradation (check protease inhibitors) or aggregation.
    

References

  • Granier, C., et al. (1982). Structure-activity relationships of neurotensin analogues. European Journal of Biochemistry.

    • Establishes NT(8-13) as the active core and the role of Arginine/Tyrosine residues.[3]

  • Gully, D., et al. (1993). Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor. Proceedings of the National Academy of Sciences (PNAS).

    • The seminal paper characterizing SR 48692 and its affinity profile.
  • Kitabgi, P., et al. (1985). Neurotensin receptors: Binding properties, solubilization, and photoaffinity labeling. Peptides.

    • Provides the foundational protocols for radioligand binding in NTS1.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Neurotensin receptors.

    • Authoritative database for receptor affinity values and ligand classific

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Reactant of Route 2
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH

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